5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of a bromine atom, an ethyl group, and a triisopropylsilyl substituent on a pyrrolo[2,3-b]pyridine core. This compound has a molecular formula of C16H25BrN2Si and a molecular weight of 353.37 g/mol. Its structure features fused six-membered pyridine and five-membered pyrrole rings, contributing to its planar azaindole skeleton, which is known for its unique electronic properties and potential biological activities .
The compound exhibits notable biological activity, particularly in cancer research. It has been used as a ligand in platinum(II) complexes, showing significant cytotoxicity against various cancer cell lines. For instance, studies indicate that it has lower IC50 values compared to cisplatin in several cancer cell lines, suggesting its potential as an effective anticancer agent . Additionally, it acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), indicating its relevance in pharmacokinetics and drug metabolism .
The synthesis of 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves:
This compound serves multiple applications:
Interaction studies have highlighted the compound's ability to form coordination complexes with metal ions, particularly platinum. These complexes demonstrate enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. The interactions are characterized by hydrogen bonding and coordination chemistry, which are crucial for their biological efficacy .
Several compounds share structural similarities with 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine:
Compound Name | Key Features | Unique Aspects |
---|---|---|
5-Bromo-1H-pyrrolo[2,3-b]pyridine | Lacks ethyl and triisopropylsilyl groups | Simpler structure; used primarily in basic research |
7-Azaindole | Contains nitrogen heterocycles | Known for its potent biological activities |
5-Iodo-1H-pyrrolo[2,3-b]pyridine | Iodine instead of bromine | Different halogen impacts reactivity |
5-Bromo-7-azaindole | Similar core structure with additional nitrogen | Enhanced biological activity due to azaindole nature |
The uniqueness of 5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents that enhance its solubility and reactivity compared to other similar compounds .